Pexmetinib

Übersicht

Beschreibung

Pexmetinib ist ein neuartiger niedermolekularer Inhibitor, der sowohl den Angiopoietin-1-Rezeptor Tie-2 als auch die proinflammatorische Kinase p38 Mitogen-aktivierte Proteinkinase (MAPK) angreift. Es hat in präklinischen Modellen von myelodysplastischen Syndromen und akuter myeloischer Leukämie Wirksamkeit gezeigt . Diese Verbindung ist besonders bedeutsam aufgrund ihrer dualen Inhibitorwirkung, was sie zu einem vielversprechenden Kandidaten für therapeutische Anwendungen bei hämatologischen Malignomen macht.

2. Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, einschließlich der Bildung von Schlüsselzwischenprodukten und der finalen KupplungsreaktionenIndustrielle Produktionsmethoden konzentrieren sich auf die Optimierung von Ausbeute und Reinheit, wobei häufig Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung verwendet wird .

Vorbereitungsmethoden

The synthesis of pexmetinib involves multiple steps, including the formation of key intermediates and the final coupling reactionsIndustrial production methods focus on optimizing yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Pexmetinib unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen auf dem Molekül verändern, wodurch sich möglicherweise seine Aktivität ändert.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand bestimmter Atome innerhalb des Moleküls zu verändern.

Wissenschaftliche Forschungsanwendungen

Pexmetinib hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung der Tie-2- und p38-MAPK-Pfade zu untersuchen.

Biologie: Forscher verwenden this compound, um die Rolle dieser Pfade in zellulären Prozessen und Krankheitszuständen zu untersuchen.

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Aktivität des Angiopoietin-1-Rezeptors Tie-2 und der proinflammatorischen Kinase p38 MAPK hemmt. Diese Pfade sind an verschiedenen zellulären Prozessen beteiligt, darunter Entzündung, Zellproliferation und Überleben. Durch die Blockierung dieser Pfade kann this compound die Proliferation von Leukämiezellen reduzieren und die Aktivierung nachgeschalteter Effektor-Kinasen verhindern .

Wirkmechanismus

Pexmetinib exerts its effects by inhibiting the activity of the angiopoietin-1 receptor Tie-2 and the proinflammatory kinase p38 MAPK. These pathways are involved in various cellular processes, including inflammation, cell proliferation, and survival. By blocking these pathways, this compound can reduce leukemic cell proliferation and prevent the activation of downstream effector kinases .

Vergleich Mit ähnlichen Verbindungen

Pexmetinib ist aufgrund seiner dualen Inhibitorwirkung sowohl auf Tie-2 als auch auf p38 MAPK einzigartig. Zu ähnlichen Verbindungen gehören:

Imatinib: Ein Tyrosinkinase-Inhibitor, der zur Behandlung der chronischen myeloischen Leukämie eingesetzt wird.

Ponatinib: Ein weiterer Tyrosinkinase-Inhibitor, der mehrere Kinasen, einschließlich BCR-ABL, angreift.

Biologische Aktivität

Pexmetinib, a novel small-molecule inhibitor, primarily targets the p38 mitogen-activated protein kinase (MAPK) and the Tie-2 receptor. Its biological activity has been extensively studied in various cancer models, demonstrating significant potential in treating conditions such as myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and breast cancer-induced osteolysis. This article compiles findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

This compound functions by inhibiting the p38 MAPK pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. Additionally, it inhibits the Tie-2 receptor involved in angiogenesis and inflammatory responses. The dual action of this compound allows it to affect both tumor growth and the tumor microenvironment.

Key Mechanisms

- Inhibition of Osteoclastogenesis : this compound has been shown to suppress osteoclast formation induced by receptor activator of nuclear factor-κB ligand (RANKL) in vitro. This inhibition is linked to reduced expression of NFATc1, a key transcription factor in osteoclast differentiation .

- Anti-tumor Effects : In breast cancer models, this compound decreased cell migration and invasion by downregulating matrix metalloproteinases (MMPs) through p38-mediated STAT3 signaling pathways .

- Stimulation of Hematopoiesis : In MDS models, this compound has demonstrated the ability to stimulate hematopoietic activity while inhibiting leukemic cell proliferation .

In Vitro Studies

- Osteoclast Differentiation : this compound inhibited RANKL-induced osteoclast formation in bone marrow macrophages (BMMs). The IC50 value was determined to be approximately 4.144 μM after 96 hours of treatment .

- Breast Cancer Cell Lines : this compound treatment led to significant reductions in cell viability and migration in various breast cancer cell lines, suggesting its potential as an anti-cancer agent .

In Vivo Studies

- Breast Cancer-Induced Osteolysis Model : In a mouse model, this compound significantly reduced osteolysis caused by breast cancer metastasis, confirming its therapeutic potential for managing bone-related complications in cancer patients .

- MDS/AML Models : The compound was effective in reversing the growth inhibitory effects of pro-inflammatory cytokines on hematopoietic stem cells, highlighting its dual role as both an anti-leukemic agent and a hematopoietic stimulator .

Clinical Trials

This compound is currently under investigation in various clinical trials for conditions including MDS and solid tumors. Notably, a phase I clinical trial has been completed for MDS, while ongoing trials are exploring its efficacy in combination with other therapies such as nivolumab and ipilimumab for solid tumors .

Summary of Clinical Trials

| Trial ID | Phase | Condition | Status |

|---|---|---|---|

| NCT04074967 | I | Myelodysplastic Syndrome | Completed |

| NCTXXXXXXX | II | Solid Tumors | Active |

Case Studies

A notable case study highlighted unexpected immune responses during a phase III trial involving this compound. This incident underscored the importance of monitoring adverse effects during clinical investigations and led to improved manufacturing controls and participant safety protocols .

Eigenschaften

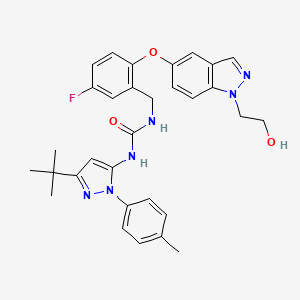

IUPAC Name |

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[[5-fluoro-2-[1-(2-hydroxyethyl)indazol-5-yl]oxyphenyl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33FN6O3/c1-20-5-8-24(9-6-20)38-29(17-28(36-38)31(2,3)4)35-30(40)33-18-22-15-23(32)7-12-27(22)41-25-10-11-26-21(16-25)19-34-37(26)13-14-39/h5-12,15-17,19,39H,13-14,18H2,1-4H3,(H2,33,35,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMRSSIMGCDUTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NCC3=C(C=CC(=C3)F)OC4=CC5=C(C=C4)N(N=C5)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945614-12-0 | |

| Record name | Pexmetinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945614120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pexmetinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PEXMETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3750D0U8B5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.